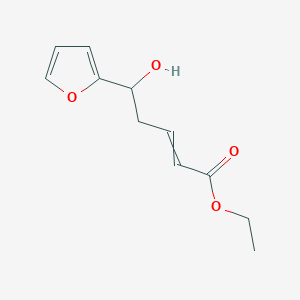
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is an organic compound that belongs to the class of cyclopentanones. It is characterized by a cyclopentanone ring substituted with a 3-methyl group and a 3-(4-methylphenyl) group. The ®- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3-methylcyclopentanone with a Grignard reagent derived from 4-methylphenylmagnesium bromide can yield the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the cyclopentanone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and conjugation reactions. The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone, 3-methyl-: A similar compound with a methyl group but without the 4-methylphenyl group.
Cyclopentanone, 3-(4-methylphenyl)-: A compound with a 4-methylphenyl group but without the additional methyl group.
Cyclopentanone: The parent compound without any substituents.
Uniqueness
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is unique due to its specific substitution pattern and chiral configuration. The presence of both the 3-methyl and 3-(4-methylphenyl) groups, along with the ®- configuration, imparts distinct chemical and biological properties to the compound.
Propriétés
Numéro CAS |
86505-48-8 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(3R)-3-methyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-3-5-11(6-4-10)13(2)8-7-12(14)9-13/h3-6H,7-9H2,1-2H3/t13-/m1/s1 |
Clé InChI |
BKGHCDINFFMWNU-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2)C |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCC(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
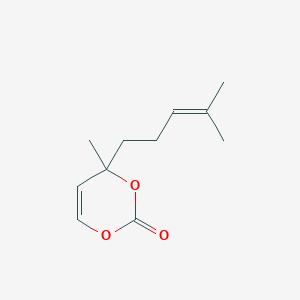

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
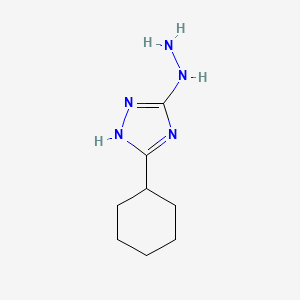
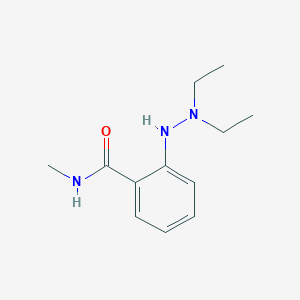
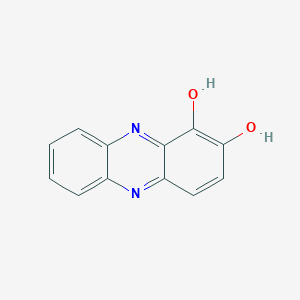
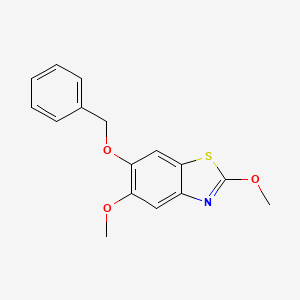

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
